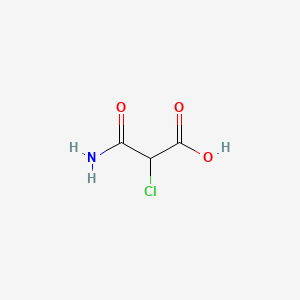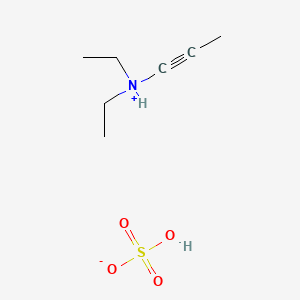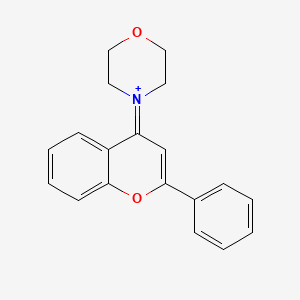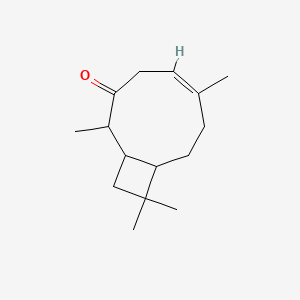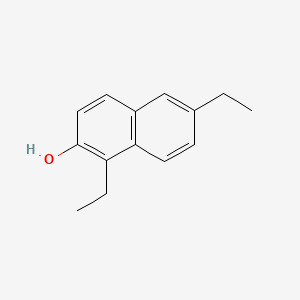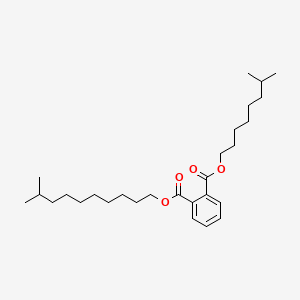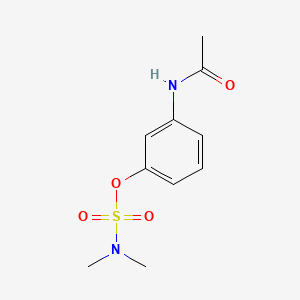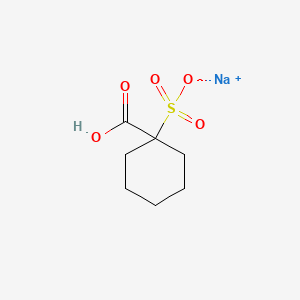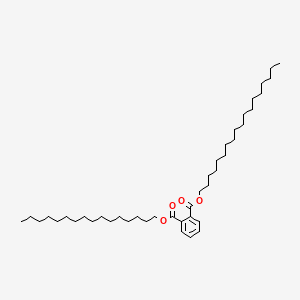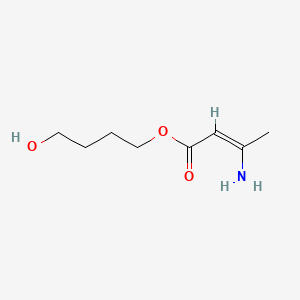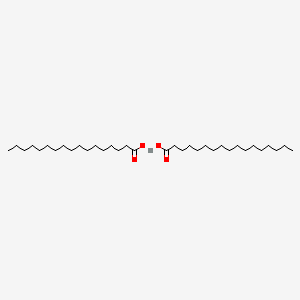![molecular formula C10H14BrNO2 B12661856 2,2'-[(3-Bromophenyl)imino]bisethanol CAS No. 62143-14-0](/img/structure/B12661856.png)
2,2'-[(3-Bromophenyl)imino]bisethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(3-Bromophenyl)imino]bisethanol is an organic compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol It is characterized by the presence of a bromophenyl group attached to an imino bisethanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Bromophenyl)imino]bisethanol typically involves the reaction of 3-bromophenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromophenylamine and ethylene oxide.
Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as ethanol, at a temperature range of 50-70°C.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(3-Bromophenyl)imino]bisethanol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(3-Bromophenyl)imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[(3-Bromophenyl)imino]bisethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,2’-[(3-Bromophenyl)imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(4-Bromophenyl)imino]bisethanol: Similar structure but with the bromine atom at the 4-position.
2,2’-[(3-Chlorophenyl)imino]bisethanol: Similar structure with a chlorine atom instead of bromine.
2,2’-[(3-Methylphenyl)imino]bisethanol: Similar structure with a methyl group instead of bromine.
Uniqueness
2,2’-[(3-Bromophenyl)imino]bisethanol is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
62143-14-0 |
|---|---|
Molekularformel |
C10H14BrNO2 |
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
2-[3-bromo-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C10H14BrNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2 |
InChI-Schlüssel |
XINJBHMYJJBTBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


